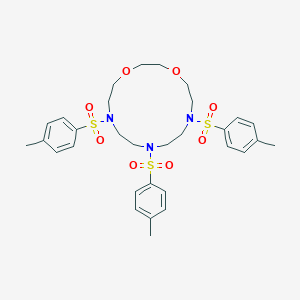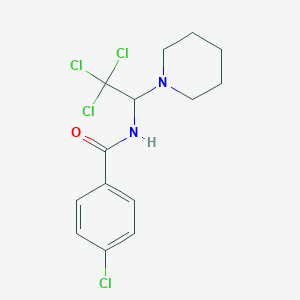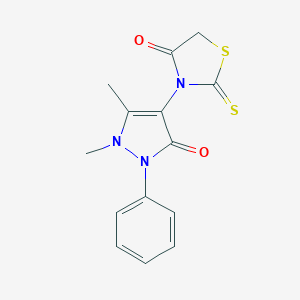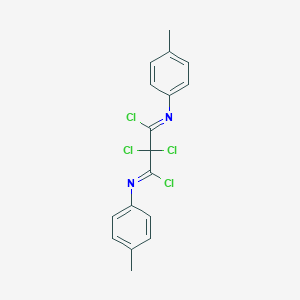
N-(2-hydroxyphenyl)-2-methoxybenzamide
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-methoxybenzamide, commonly known as salicylanilide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
Intermolecular Interactions and Molecular Structure Analysis : N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, has been studied for its molecular structure and the influence of intermolecular interactions on molecular geometry, which is important for understanding the rotational conformation of aromatic rings (Karabulut et al., 2014).
Gas-Phase Electron Diffraction Studies : The structures of 2-hydroxybenzamide and 2-methoxybenzamide have been determined in the gas phase, providing insights into intramolecular hydrogen bonding, which is critical for understanding the properties of these compounds (Aarset et al., 2013).
Antiviral Activity : N-phenylbenzamide derivatives, including compounds similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have shown potential as inhibitors of Enterovirus 71, suggesting applications in antiviral drug development (Ji et al., 2013).
Biosensor Development : A biosensor based on a modified carbon paste electrode with compounds including N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a structurally similar compound, was developed for the determination of glutathione and piroxicam, indicating applications in analytical chemistry (Karimi-Maleh et al., 2014).
Hepatoprotective Activities : Derivatives of phenolic amides, including compounds structurally similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have shown significant hepatoprotective activities, which can be valuable in developing treatments against liver diseases (Byun et al., 2010).
Chemical Kinetics in Alkaline Media : The kinetics of hydrolysis of compounds including N-(2'-methoxyphenyl)benzamide under highly alkaline conditions have been studied, which is important for understanding their stability and reaction mechanisms (Sim et al., 2009).
Antibacterial Properties : Studies on 3-Methoxybenzamide derivatives, similar to N-(2-hydroxyphenyl)-2-methoxybenzamide, have revealed their potential as inhibitors of bacterial cell division, pointing to possible applications in developing new antibacterial agents (Ohashi et al., 1999).
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-2-6-10(13)14(17)15-11-7-3-4-8-12(11)16/h2-9,16H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTBQNUMHOXYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B381983.png)
![1-[3-[(2-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B381984.png)

![4-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B381988.png)

![2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B381991.png)
![4-{4-Nitrophenyl}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B381994.png)


![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)
![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
![2-(Dimethylamino)ethyl 3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382002.png)